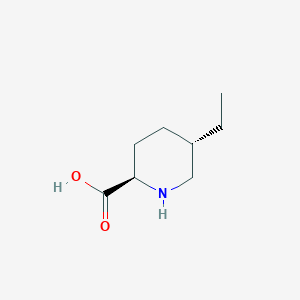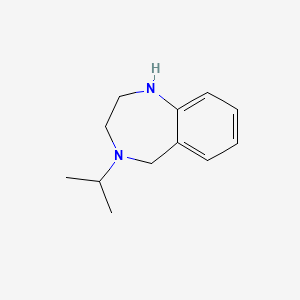![molecular formula C40H65N3O2 B14243143 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid CAS No. 189458-21-7](/img/structure/B14243143.png)
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a didodecylamino group, which includes a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its chemical properties are exploited in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the didodecylamino group can interact with lipid membranes or proteins. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecylamino)phenol: This compound shares the didodecylamino group but lacks the diazenyl group, resulting in different chemical properties and applications.
4-(4-{(E)-[4-(Dodecylamino)phenyl]diazenyl}phenyl)butanoic acid: A similar compound with a shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is unique due to its combination of a long alkyl chain and a diazenyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and the ability to participate in specific electron transfer reactions, making it valuable for various scientific applications.
Properties
CAS No. |
189458-21-7 |
|---|---|
Molecular Formula |
C40H65N3O2 |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
4-[4-[[4-(didodecylamino)phenyl]diazenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C40H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-34-43(35-22-20-18-16-14-12-10-8-6-4-2)39-32-30-38(31-33-39)42-41-37-28-26-36(27-29-37)24-23-25-40(44)45/h26-33H,3-25,34-35H2,1-2H3,(H,44,45) |
InChI Key |
ZLBCTZYITLIRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


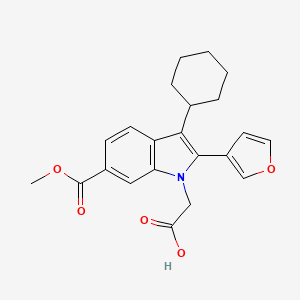
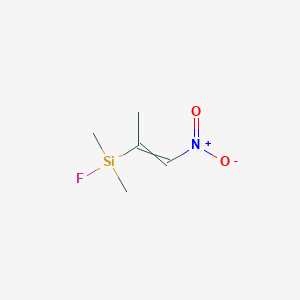
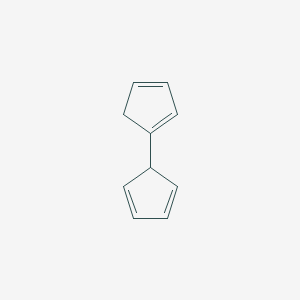
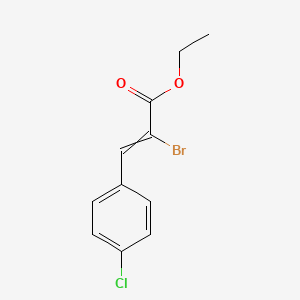
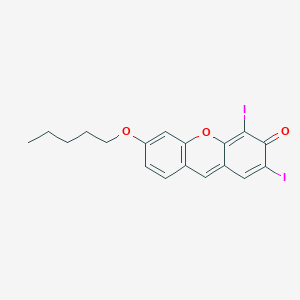
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
